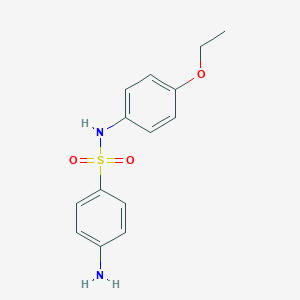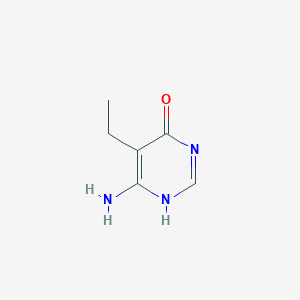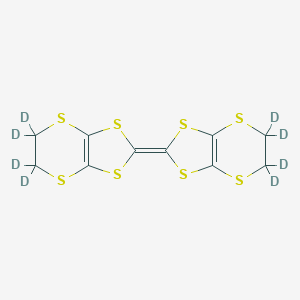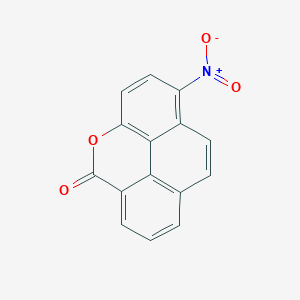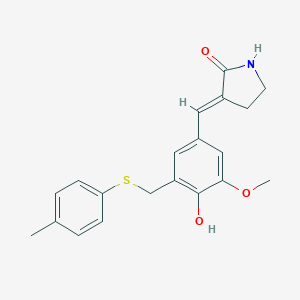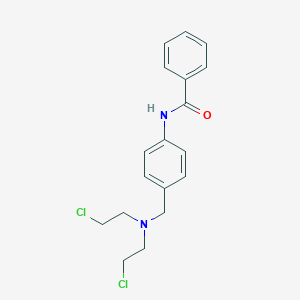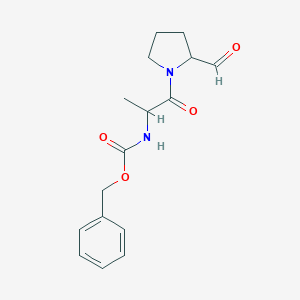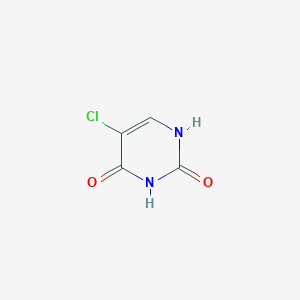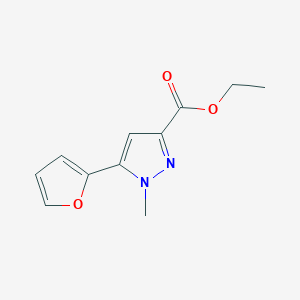![molecular formula C11H20N2 B011164 1H-Cyclopenta[1,2-c:3,4-c]dipyrrole,decahydro-2,5-dimethyl-,trans-(8CI) CAS No. 19705-34-1](/img/structure/B11164.png)
1H-Cyclopenta[1,2-c:3,4-c]dipyrrole,decahydro-2,5-dimethyl-,trans-(8CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Cyclopenta[1,2-c:3,4-c]dipyrrole,decahydro-2,5-dimethyl-,trans-(8CI) is a chemical compound with potential applications in scientific research. It is also known as trans-decahydro-2,5-dimethyl-1H-cyclopenta[1,2-c:3,4-c']dipyrrole or trans-CDP. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions for research are of interest to the scientific community.
Mécanisme D'action
The mechanism of action of trans-CDP is not fully understood, but it is believed to act as an electron-accepting material in organic electronic devices. It has a high electron affinity and can form stable charge-transfer complexes with electron-donating materials. These properties make it an effective material for use in organic solar cells and other electronic devices.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of trans-CDP. However, it is not intended for use as a drug, and its potential effects on the human body are not yet fully understood. Further research is needed to determine its safety and potential applications in medicine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of trans-CDP is its unique structure and properties, which make it an attractive candidate for use in organic electronic devices. Its high electron affinity and ability to form stable charge-transfer complexes make it an effective material for use in these applications. However, the limitations of trans-CDP include its low solubility in common solvents, which can make it difficult to work with in the laboratory. Additionally, its high cost and limited availability can make it challenging to obtain for research purposes.
Orientations Futures
There are several potential future directions for research involving trans-CDP. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of interest is the use of trans-CDP in the development of new organic electronic devices with improved performance and stability. Additionally, further research is needed to investigate the potential biochemical and physiological effects of trans-CDP and its potential applications in medicine.
Méthodes De Synthèse
Several methods have been reported for the synthesis of trans-CDP. One such method involves the reaction of 2,5-dimethyl-1H-pyrrole with acetylene in the presence of a palladium catalyst. Another method involves the reaction of 2,5-dimethyl-1H-pyrrole with diethyl acetylenedicarboxylate in the presence of a base. The yield and purity of the product can be improved by using appropriate reaction conditions and purification methods.
Applications De Recherche Scientifique
Trans-CDP has potential applications in scientific research, particularly in the field of organic electronics. It has been used as a building block for the synthesis of semiconducting polymers and small molecules for use in organic solar cells, field-effect transistors, and other electronic devices. The compound's unique structure and properties make it an attractive candidate for use in these applications.
Propriétés
Numéro CAS |
19705-34-1 |
|---|---|
Nom du produit |
1H-Cyclopenta[1,2-c:3,4-c]dipyrrole,decahydro-2,5-dimethyl-,trans-(8CI) |
Formule moléculaire |
C11H20N2 |
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
4,10-dimethyl-4,10-diazatricyclo[6.3.0.02,6]undecane |
InChI |
InChI=1S/C11H20N2/c1-12-4-8-3-9-5-13(2)7-11(9)10(8)6-12/h8-11H,3-7H2,1-2H3 |
Clé InChI |
JGYXTENMZQQWEX-UHFFFAOYSA-N |
SMILES |
CN1CC2CC3CN(CC3C2C1)C |
SMILES canonique |
CN1CC2CC3CN(CC3C2C1)C |
Synonymes |
1H-Cyclopenta[1,2-c:3,4-c]dipyrrole,decahydro-2,5-dimethyl-,trans-(8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



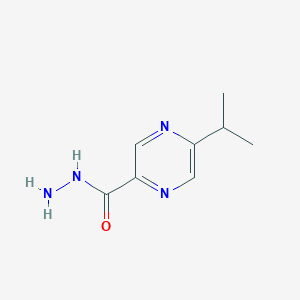
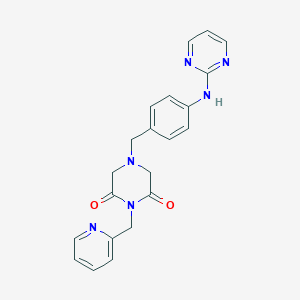
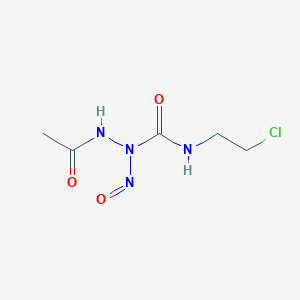
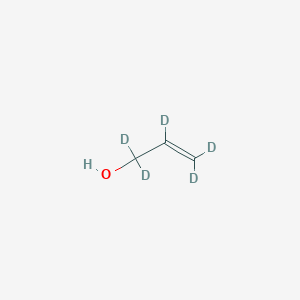
![7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B11091.png)
